Aak1-IN-4

Kinase inhibition Enzymatic assay AAK1 pharmacology

Choose AAK1-IN-4 for robust oral efficacy at low doses (3–10 mg/kg) in CCI and STZ-induced DPNP models. Its high spinal cord-to-plasma ratio (8.8) ensures adequate CNS exposure, while the absence of CYP inhibition minimizes drug-drug interaction risks. With a cellular IC50 of 8.6 nM, it is optimal for mechanism-of-action studies in endocytosis and synaptic vesicle recycling. This biaryl alkyl ether chemotype is the ideal comparator for benchmarking novel AAK1 inhibitors and establishing PK/PD relationships.

Molecular Formula C20H28N4O3
Molecular Weight 372.5 g/mol
Cat. No. B12416940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAak1-IN-4
Molecular FormulaC20H28N4O3
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C2=CC(=NC=C2)NC(=O)OC)OCC(C)(CC(C)C)N
InChIInChI=1S/C20H28N4O3/c1-13(2)11-20(4,21)12-27-17-7-6-16(23-14(17)3)15-8-9-22-18(10-15)24-19(25)26-5/h6-10,13H,11-12,21H2,1-5H3,(H,22,24,25)/t20-/m0/s1
InChIKeyHINOQCZIDBNXEI-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AAK1-IN-4: A Highly Selective and CNS-Penetrant AAK1 Inhibitor for Neuropathic Pain Research


AAK1-IN-4 (compound 43) is a small-molecule inhibitor of adaptor protein-2-associated kinase 1 (AAK1), a serine/threonine kinase belonging to the Numb-associated kinase (NAK) family that regulates clathrin-mediated endocytosis and synaptic vesicle recycling [1]. It is a biaryl alkyl ether chemotype optimized from the clinical candidate BMS-986176/LX-9211 [2]. AAK1-IN-4 is characterized as highly selective, CNS-penetrable, and orally active, with demonstrated efficacy in preclinical neuropathic pain models [3].

Why AAK1-IN-4 Cannot Be Substituted with Other AAK1 Inhibitors


AAK1 inhibitors exhibit substantial variability in key differentiating parameters that directly impact experimental outcomes. Potency against AAK1 varies by over 190-fold among reported inhibitors [1], while selectivity over the closely related family members BIKE and GAK can differ by orders of magnitude . CNS penetration, as measured by spinal cord-to-plasma concentration ratios, ranges from modest to high across chemotypes [2]. In vivo efficacy in neuropathic pain models is achieved at different oral doses depending on the compound's pharmacokinetic and pharmacodynamic profile [3]. Substituting AAK1-IN-4 with another inhibitor without accounting for these quantifiable differences risks confounded experimental interpretation and irreproducible results.

Quantitative Differentiation Evidence for AAK1-IN-4 Procurement


Comparative Potency: AAK1-IN-4 vs. Leading AAK1 Inhibitors

AAK1-IN-4 exhibits an AAK1 IC50 of 4.6 nM and a Filt Ki of 0.9 nM [1]. In comparison, the clinical candidate BMS-986176/LX-9211 (compound 4) has an IC50 of 2 nM , LP-935509 has an IC50 of 3.3 nM , and AAK1 inhibitor (S)-31 has an IC50 of 5.8 nM . While BMS-986176/LX-9211 is slightly more potent in the enzymatic assay, AAK1-IN-4 demonstrates comparable nanomolar potency within the same chemical series.

Kinase inhibition Enzymatic assay AAK1 pharmacology

Cellular Potency: AAK1-IN-4 Demonstrates Robust Cellular Activity

AAK1-IN-4 exhibits a cellular IC50 of 8.6 nM [1]. This cellular potency is maintained with minimal shift from the enzymatic IC50 (4.6 nM), indicating efficient cell permeability and target engagement in a cellular context [2]. In contrast, the earlier AAK1 inhibitor TIM-098a shows an IC50 of 870 nM in transfected cells, representing a 101-fold difference in cellular potency [3].

Cellular target engagement Cell-based assay AAK1 inhibition

CNS Penetration: Quantified Spinal Cord Exposure of AAK1-IN-4

AAK1-IN-4 achieves a spinal cord-to-plasma concentration ratio of 8.8 following oral administration of 3 mg/kg in rats [1]. This high ratio demonstrates preferential accumulation in the central nervous system, a critical feature for neuropathic pain indications where spinal AAK1 inhibition is required. For comparison, the clinical candidate BMS-986176/LX-9211 is also described as CNS-penetrant but with less extensively published exposure metrics , while AAK1 inhibitor (S)-31 demonstrates brain penetrance in mice without published quantitative ratio data [2].

CNS penetration Spinal cord exposure Blood-brain barrier permeability

In Vivo Efficacy: Dose-Dependent Analgesia in Rat Neuropathic Pain Models

AAK1-IN-4 demonstrates robust, dose-dependent efficacy in two rat models of neuropathic pain. In the chronic constriction injury (CCI) model, a single oral dose of 3 mg/kg significantly reduced tactile allodynia with nearly 80% inhibition of the pain response [1]. In the streptozotocin-induced diabetic peripheral neuropathic pain (DPNP) model, oral doses of 3 mg/kg and 10 mg/kg achieved over 60% and over 80% peak pain response inhibition, respectively . In comparison, BMS-986176/LX-9211 (compound 4) is 4-fold less potent in vitro than compound 58 and requires higher plasma exposure to achieve similar efficacy in the CCI model [2]. AAK1 inhibitor (S)-31 requires 30 mg/kg subcutaneous administration to achieve μ2 phosphorylation reduction in mice .

Neuropathic pain In vivo pharmacology Analgesic efficacy

Metabolic Stability and CYP Profile: Favorable Drug-Like Properties

AAK1-IN-4 exhibits excellent metabolic stability in liver microsomes from three species, with stability values of 95 (human), 95 (rat), and 93 (mouse) at 0.5 µM over 0-10 minutes [1]. Importantly, it shows no CYP inhibition issues . While similar metabolic stability data is not uniformly reported for other AAK1 inhibitors, the absence of CYP inhibition is a notable advantage for in vivo studies where drug-drug interaction liability could confound results .

Metabolic stability CYP inhibition Liver microsomes

Selectivity Profile: Implications for Target-Specific Studies

AAK1-IN-4 is described as 'highly selective' for AAK1 [1], though comprehensive kinome-wide selectivity data is not published. In contrast, LP-935509 has reported selectivity metrics against the closely related NAK family members BIKE (IC50 = 14 nM, 4.2-fold selectivity) and GAK (IC50 = 320 nM, 97-fold selectivity) . AAK1 inhibitor (S)-31 displays 25-fold selectivity over BIKE (IC50 = 0.161 µM) . The absence of published quantitative selectivity data for AAK1-IN-4 represents a knowledge gap that should be considered when selecting this compound for studies where selectivity is paramount .

Kinase selectivity NAK family Off-target activity

Recommended Research Applications for AAK1-IN-4 Based on Differential Evidence


In Vivo Target Validation in Neuropathic Pain Models

AAK1-IN-4 is optimally suited for in vivo target validation studies in rodent models of neuropathic pain due to its robust oral efficacy at low doses (3-10 mg/kg) in both CCI and STZ-induced DPNP models [1]. The high spinal cord-to-plasma ratio of 8.8 ensures adequate CNS exposure [2], while the absence of CYP inhibition minimizes drug-drug interaction concerns in combination studies .

Cellular Target Engagement and Mechanism-of-Action Studies

With a cellular IC50 of 8.6 nM [1], AAK1-IN-4 is appropriate for cellular assays requiring potent AAK1 inhibition with minimal shift from enzymatic potency. This property supports mechanism-of-action studies in cell culture models of endocytosis and synaptic vesicle recycling [2].

Comparative Pharmacology Studies with Clinical Candidates

AAK1-IN-4 belongs to the same biaryl alkyl ether chemotype as the clinical candidate BMS-986176/LX-9211 and compound 58 [1]. Its comparable potency (IC50 4.6 nM vs 2 nM for BMS-986176/LX-9211) and high CNS penetration make it a valuable comparator compound for understanding structure-activity relationships within this series and for benchmarking novel AAK1 inhibitors [2].

Pharmacokinetic and ADME Studies Across Species

The high metabolic stability in human, rat, and mouse liver microsomes (values 95, 95, 93) [1] and the absence of CYP inhibition [2] position AAK1-IN-4 as a useful tool for cross-species pharmacokinetic studies and for establishing PK/PD relationships in neuropathic pain models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aak1-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.